An In-depth Technical Guide to 5-methyl-3-(3-nitrophenyl)isoxazole: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-methyl-3-(3-nitrophenyl)isoxazole: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of 5-methyl-3-(3-nitrophenyl)isoxazole, a member of this versatile class of heterocyclic compounds. We will delve into its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, this guide will explore its potential biological activities and mechanisms of action, drawing upon the established pharmacology of related isoxazole derivatives to provide field-proven insights for drug discovery and development.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern drug discovery.[1][2] Their unique electronic and steric properties allow them to serve as bioisosteres for various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The isoxazole ring is a key pharmacophore in a range of clinically approved drugs, including the anti-inflammatory agent valdecoxib (a COX-2 inhibitor) and the antirheumatic drug leflunomide.[1][4] The broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects, underscores their continued relevance in the quest for novel therapeutics.[4][5][6][7]
Chemical Structure and Physicochemical Properties
5-methyl-3-(3-nitrophenyl)isoxazole possesses a core isoxazole ring substituted with a methyl group at the 5-position and a 3-nitrophenyl group at the 3-position. The electron-withdrawing nature of the nitro group on the phenyl ring is expected to significantly influence the molecule's electronic distribution and, consequently, its reactivity and biological interactions.
Table 1: Physicochemical Properties of 5-methyl-3-(3-nitrophenyl)isoxazole [8]
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 204.05349212 g/mol |
Synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole: A Plausible Experimental Protocol
While a specific, detailed protocol for the synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on well-established methods for isoxazole synthesis. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[9]
Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition
The synthesis can be envisioned to proceed via the in situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldehyde oxime, followed by its cycloaddition with propyne.
Caption: Proposed synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzaldehyde Oxime
-
To a solution of 3-nitrobenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq.) and hydroxylamine hydrochloride (1.1 eq.).[9]
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-nitrobenzaldehyde oxime.
Step 2: Synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole
-
In a flask, dissolve 3-nitrobenzaldehyde oxime (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, triethylamine (Et₃N) (1.0 eq.).
-
To this solution, add N-chlorosuccinimide (NCS) portion-wise to generate the 3-nitrobenzonitrile oxide in situ.
-
Bubble propyne gas (or use a suitable propyne surrogate) through the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-3-(3-nitrophenyl)isoxazole.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N and N-O of the isoxazole ring, and the NO₂ group.
-
Melting Point: To assess the purity of the compound.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 5-methyl-3-(3-nitrophenyl)isoxazole is limited, the extensive research on related isoxazole derivatives provides a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Numerous isoxazole derivatives have demonstrated significant anticancer activity.[3][5][10] The presence of a nitrophenyl group can enhance this activity. For instance, some nitrophenyl isoxazole derivatives have shown inhibitory effects on glutathione-dependent enzymes like Glutathione S-transferase (GST) and Glutathione Reductase (GR), which are often overexpressed in cancer cells and contribute to drug resistance.[11]
Potential Mechanism of Action:
Inhibition of GST and GR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis in cancer cells.
Caption: Potential anticancer mechanism of action.
Anti-inflammatory and Immunosuppressive Activities
The isoxazole scaffold is a well-known pharmacophore for anti-inflammatory and immunosuppressive agents.[4][7][12] Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[13] The mechanism often involves the modulation of key signaling pathways like NF-κB.
Potential Mechanism of Action:
5-methyl-3-(3-nitrophenyl)isoxazole may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which would lead to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Potential anti-inflammatory mechanism of action via NF-κB pathway.
Future Perspectives and Conclusion
5-methyl-3-(3-nitrophenyl)isoxazole represents a promising, yet underexplored, molecule within the pharmacologically rich family of isoxazoles. Its synthesis is readily achievable through established chemical methodologies. Based on the extensive literature on related compounds, it is highly probable that this derivative possesses significant biological activities, particularly in the areas of oncology and immunology.
For drug development professionals, this compound warrants further investigation. A systematic biological evaluation, including in vitro screening against a panel of cancer cell lines and assays to determine its effects on inflammatory pathways, is a logical next step. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could unlock the full therapeutic potential of this and related nitrophenyl-isoxazole derivatives. The insights provided in this guide serve as a foundational resource to stimulate and direct future research in this exciting area of medicinal chemistry.
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